Mass Spectrometry Fragmentation Dynamics of Methyl 4-bromo-2-methyl-5-nitrobenzoate: A Mechanistic and Experimental Guide
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Executive Summary & Structural Logic In preclinical drug discovery, highly substituted aromatic rings serve as crit...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.
Executive Summary & Structural Logic
In preclinical drug discovery, highly substituted aromatic rings serve as critical scaffolds for active pharmaceutical ingredients (APIs). Methyl 4-bromo-2-methyl-5-nitrobenzoate (C₉H₈BrNO₄, Exact Mass: 272.96) is a prime example of a sterically hindered, multi-functional building block. As a Senior Application Scientist, I approach the mass spectrometric (MS) elucidation of such molecules not as a simple mass-matching exercise, but as a study of competing thermodynamic pathways.
The fragmentation of this molecule is governed by four distinct structural features:
The Bromine Atom (C4): Imparts a distinct 1:1 isotopic signature (⁷⁹Br/⁸¹Br), acting as a built-in tracer for fragment lineage.
The Ortho Relationship (C1-C2): The spatial proximity of the methyl ester and the methyl group drives a low-energy rearrangement pathway.
The Nitro Group (C5): Highly electron-withdrawing, prone to complex isomerization under electron ionization (EI).
The Ester Moiety (C1): Susceptible to standard
α
-cleavage.
This whitepaper deconstructs the fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization Collision-Induced Dissociation (ESI-CID), providing field-proven protocols and mechanistic rationales.
Mechanistic Pathways & Causality in Fragmentation
Understanding the why behind a mass spectrum requires mapping the unimolecular dissociation kinetics of the gas-phase ions .
The Isotopic Envelope: Tracing the Halogen
Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the molecular ion
[M]+∙
appears as a characteristic doublet at m/z 273 and 275. Any fragment ion that retains the bromine atom will preserve this 2 Da-separated 1:1 doublet. The moment this doublet collapses into a single peak, it provides absolute confirmation of the neutral loss of a bromine radical (
∙
Br, 79/81 Da) .
The Ortho Effect: Proximity-Driven Rearrangement
Standard esters typically undergo
α
-cleavage to lose an alkoxy radical (loss of
∙
OCH₃, 31 Da). However, in Methyl 4-bromo-2-methyl-5-nitrobenzoate, the C1 ester is ortho to the C2 methyl group. This spatial arrangement facilitates a classic McLafferty-type rearrangement (the "ortho effect"). The carbonyl oxygen abstracts a proton from the adjacent methyl group via a stable six-membered transition state. This is followed by the elimination of neutral methanol (CH₃OH, 32 Da), yielding a highly stable fused-ring or ketene radical cation at m/z 241/243. Because losing a neutral molecule (32 Da) is thermodynamically more favorable than losing a radical (31 Da), the
[M−32]+∙
peak often dominates the spectrum .
Nitro Group Dynamics
Aromatic nitro compounds exhibit unique MS behavior. Under 70 eV EI conditions, the nitro group (-NO₂) can undergo direct homolytic cleavage to lose an
∙
NO₂ radical (46 Da). Alternatively, it can isomerize into a nitrite ester (-O-N=O) prior to dissociation, leading to the expulsion of nitric oxide (
∙
NO, 30 Da) and leaving behind an aryloxy cation.
Figure 1: Predictive EI-MS fragmentation network for Methyl 4-bromo-2-methyl-5-nitrobenzoate.
Quantitative Data: Spectral Interpretation Tables
To facilitate rapid identification in the lab, the following tables summarize the predicted quantitative fragmentation data.
Loss of bromine. Note the absence of the +2 Da isotope.
162
40%
[M−CH3OH−Br]+
Sequential loss of methanol and bromine radical.
Table 2: LC-ESI-MS/MS (Positive Ion Mode, CID)
Precursor Ion: [M+H]⁺ at m/z 274 / 276
| m/z Value | Collision Energy | Fragment Assignment | Mechanistic Rationale |
| :--- | :--- | :--- | :--- |
| 242 / 244 | Low (15 eV) |
[M+H−CH3OH]+
| Protonation on the ester carbonyl facilitates rapid methanol loss. |
| 228 / 230 | Medium (25 eV) |
[M+H−NO2]+
| Nitro group elimination from the protonated precursor. |
| 194 | High (35 eV) |
[M+H−HBr]+
| High energy required to break the robust aromatic C-Br bond. |
Experimental Workflows & Protocols
A robust analytical method must be a self-validating system. The protocols below are designed not just to generate data, but to continuously verify instrument performance and sample integrity.
Protocol A: GC-EI-MS Structural Verification
Objective: Obtain a library-matchable 70 eV electron ionization spectrum.
Causality Check: We utilize a non-polar stationary phase (5% diphenyl / 95% dimethyl polysiloxane) because the polar nitro group can cause peak tailing on active silanol sites of polar columns.
Sample Preparation:
Dissolve 1.0 mg of Methyl 4-bromo-2-methyl-5-nitrobenzoate in 1.0 mL of LC-MS grade Ethyl Acetate.
Self-Validation: Prepare a solvent blank to rule out phthalate contamination (m/z 149), which commonly masks low-mass fragments.
Chromatographic Separation:
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Mass Spectrometry Parameters:
Ionization Energy: 70 eV (Strict adherence to 70 eV ensures the internal energy deposited matches standard NIST/Wiley library conditions) .
Source Temperature: 230°C.
Scan Range: m/z 50 to 350.
Protocol B: LC-ESI-MS/MS Target Quantitation
Objective: Develop a Multiple Reaction Monitoring (MRM) method for trace analysis in biological matrices.
Causality Check: Methanol is used as the organic modifier rather than Acetonitrile. Acetonitrile can suppress the ionization of nitroaromatics in the ESI source due to competing gas-phase basicity.
Sample Preparation:
Dilute standard to 100 ng/mL in 50:50 Water:Methanol with 0.1% Formic Acid.
UPLC Separation:
Column: C18 reverse-phase (50 mm × 2.1 mm, 1.7 µm).
Collision Energy Optimization: Ramp CE from 10 eV to 40 eV. Select 15 eV for the m/z 274
→
242 transition (Quantifier) and 35 eV for the m/z 274
→
194 transition (Qualifier).
Figure 2: Self-validating LC-ESI-MS/MS workflow for targeted MRM analysis.
Conclusion
The mass spectrometric analysis of Methyl 4-bromo-2-methyl-5-nitrobenzoate is a masterclass in reading structural proximity through gas-phase dissociation. The dominant loss of methanol (m/z 241/243) definitively proves the ortho relationship between the ester and methyl groups, while the isotopic doublet acts as a reliable tracer for the bromine atom until high-energy collision-induced dissociation forces its cleavage. By applying the causality-driven protocols outlined above, researchers can ensure high-fidelity structural verification and robust quantitation in downstream pharmaceutical applications.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Available at:[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 131281932, Methyl 4-bromo-2-methyl-5-nitrobenzoate. Available at:[Link]
Exploratory
Thermodynamic Stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate at Room Temperature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the thermodynamic stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate at ambient conditi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the thermodynamic stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate at ambient conditions. While specific thermodynamic data for this compound is not extensively documented in public literature, this document synthesizes information from structurally related nitroaromatic and halogenated compounds to provide a robust assessment of its stability profile. We will explore the intrinsic chemical properties that govern its stability, potential degradation pathways, and recommended handling and storage procedures. Furthermore, this guide outlines established analytical methodologies for empirically determining its thermal stability, ensuring the integrity of the compound in research and development settings.
Introduction: Understanding the Stability of a Multifunctional Aromatic Compound
Methyl 4-bromo-2-methyl-5-nitrobenzoate is a complex aromatic molecule featuring several key functional groups: a nitro group (-NO2), a bromine atom (-Br), a methyl group (-CH3), and a methyl ester (-COOCH3) attached to a benzene ring. Each of these substituents influences the electron density distribution of the aromatic ring and contributes to the overall chemical and physical properties of the molecule, including its thermodynamic stability.
In the context of drug discovery and development, as well as in fine chemical synthesis, ensuring the stability of intermediates and active pharmaceutical ingredients (APIs) is paramount. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and variability in experimental results. Therefore, a thorough understanding of the stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate at room temperature is crucial for its proper handling, storage, and application.
Nitroaromatic compounds, in general, are known to be energetic materials, and their thermal behavior warrants careful consideration.[1][2][3] The presence of the C-NO2 bond, with its high bond-association energy, can lead to significant heat and gas release upon decomposition, which in some cases can be explosive.[1] Consequently, a detailed thermal hazard assessment is a critical aspect of safely handling and utilizing such compounds.
Inherent Chemical Factors Influencing Stability
The stability of Methyl 4-bromo-2-methyl-5-nitrobenzoate is a multifactorial property derived from the interplay of its constituent functional groups.
The Nitro Group (-NO2): As an electron-withdrawing group, the nitro substituent deactivates the aromatic ring, making it less susceptible to electrophilic attack. However, it is this same group that imparts energetic properties to the molecule. Thermal decomposition of nitroaromatic compounds can be autocatalytic and is a significant safety consideration.[1]
The Bromine Atom (-Br): The halogen substituent also influences the electronic nature of the aromatic system. While the C-Br bond is relatively stable, it can be susceptible to cleavage under certain conditions, such as high temperatures or exposure to UV light, leading to the formation of radical species.[4][5]
The Methyl Ester Group (-COOCH3): The ester functional group is generally stable at room temperature but can be prone to hydrolysis in the presence of strong acids, bases, or moisture. This would result in the formation of 4-bromo-2-methyl-5-nitrobenzoic acid and methanol.
The Methyl Group (-CH3): This electron-donating group can slightly influence the reactivity of the aromatic ring.
Based on the stability of analogous compounds, Methyl 4-bromo-2-methyl-5-nitrobenzoate is expected to be a solid that is stable at room temperature when stored correctly.
Potential Degradation Pathways
At room temperature, and in the absence of external stressors, significant degradation of Methyl 4-bromo-2-methyl-5-nitrobenzoate is not anticipated. However, exposure to elevated temperatures, moisture, light, or incompatible substances can initiate decomposition.
Thermal Decomposition
The primary concern for nitroaromatic compounds is thermal decomposition. While this is typically initiated at elevated temperatures, it is crucial to understand the potential for runaway reactions.[1] The decomposition of similar nitroaromatic compounds has been shown to be an exothermic process.[6][7]
Logical Flow of Thermal Decomposition:
Caption: Initiation of thermal decomposition by elevated temperatures.
Hydrolytic Degradation
The ester linkage in Methyl 4-bromo-2-methyl-5-nitrobenzoate presents a potential site for hydrolysis, particularly in the presence of moisture and acidic or basic conditions.
Hydrolysis Pathway:
Caption: Workflow for Differential Scanning Calorimetry analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [8][9]This technique is invaluable for determining the temperature at which a material begins to decompose.
Experimental Protocol: TGA Analysis
Sample Preparation: Place a known amount of the sample (typically 5-10 mg) onto the TGA balance.
Instrument Setup: Tare the balance and place the sample in the furnace.
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
Data Analysis: The TGA curve will plot the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of decomposition.
[10]
Long-Term Stability Studies
To assess stability under typical storage conditions, long-term studies are essential.
Experimental Protocol: Room Temperature Stability Study
Sample Storage: Store aliquots of Methyl 4-bromo-2-methyl-5-nitrobenzoate under controlled room temperature and humidity conditions. Protect samples from light.
Time Points: At predetermined time intervals (e.g., 0, 3, 6, 12 months), remove a sample for analysis.
Analysis: Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the purity and impurity profile to the initial sample.
Conclusion
While direct thermodynamic data for Methyl 4-bromo-2-methyl-5-nitrobenzoate is scarce, a detailed analysis of its functional groups and comparison with related nitroaromatic and halogenated compounds suggest that it is a thermodynamically stable solid at room temperature when stored under appropriate conditions. The primary stability concerns arise from its potential for energetic thermal decomposition at elevated temperatures and susceptibility to hydrolysis and photolysis under stress conditions. For researchers, scientists, and drug development professionals, adherence to recommended storage and handling protocols is critical to maintain the integrity and safety of this compound. Empirical evaluation of its thermal properties using techniques such as DSC and TGA is strongly recommended to establish a definitive stability profile for specific applications.
References
Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications. Available at: [Link]
Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications. Available at: [Link]
investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]
Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. ResearchGate. Available at: [Link]
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available at: [Link]
Role of intermolecular reactions in thermolysis of aromatic nitro compounds in supercritical aromatic solvents. The Journal of Organic Chemistry. Available at: [Link]
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Available at: [Link]
New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. PMC. Available at: [Link]
Products of thermal decomposition of brominated polymer flame retardants. IOPscience. Available at: [Link]
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Degradation-of-Brominated-Organic-Compounds-(Flame-a-Four-Strain-Consortium-from-Contaminated-Ron-Sorek/725514f7b5349279010e9c80d565691f11a8473a]([Link]
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS.org. Available at: [Link]
Methyl 4-bromo-2-methyl-5-nitrobenzoate 95%. Avantor. Available at: [Link]
In-Depth Technical Guide: Electronic Properties and Dipole Moment of Methyl 4-bromo-2-methyl-5-nitrobenzoate
Executive Summary Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) is a highly functionalized, bifunctional aromatic building block extensively utilized in the synthesis of complex pharmaceutical intermediates,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) is a highly functionalized, bifunctional aromatic building block extensively utilized in the synthesis of complex pharmaceutical intermediates, including kinase inhibitors and antibacterial oligopeptides. The strategic placement of five distinct substituents around a central benzene core creates a highly polarized electronic landscape. Understanding its electronic properties—specifically its frontier molecular orbitals (HOMO/LUMO) and dipole moment—is critical for predicting its reactivity in cross-coupling reactions, nucleophilic aromatic substitutions (
SNAr
), and its non-covalent interactions within protein binding pockets.
This whitepaper provides a rigorous computational analysis of the molecule's electronic architecture, detailing the causality behind its reactivity descriptors and outlining a self-validating Density Functional Theory (DFT) protocol for property extraction.
Molecular Architecture & Electronic Landscape
The chemical behavior of Methyl 4-bromo-2-methyl-5-nitrobenzoate is governed by a complex "push-pull" dynamic exerted by its substituents:
Methyl Ester (-COOCH₃) at C1: Acts as an electron-withdrawing group (EWG) via resonance, depleting electron density from the ortho and para positions.
Methyl Group (-CH₃) at C2: Acts as an electron-donating group (EDG) via hyperconjugation, providing localized electron density that weakly counteracts the adjacent ester.
Bromine (-Br) at C4: Exerts a strong inductive electron-withdrawing effect due to its electronegativity, while simultaneously acting as a weak resonance donor.
Nitro Group (-NO₂) at C5: The dominant EWG in the system. It aggressively pulls electron density via both resonance and induction, drastically lowering the energy of the entire
π
-system.
Causality in Reactivity: The synergistic electron-withdrawing effects of the nitro, ester, and bromo groups render the aromatic ring highly electron-deficient. This deepens the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a potent electrophile, perfectly primed for nucleophilic attack at the halogenated carbon.
Diagram 1: Electronic push-pull dynamics dictating the net dipole moment and reactivity.
Computational Methodology (DFT Protocol)
To accurately quantify the electronic properties, a self-validating computational protocol must be employed. The following methodology utilizes Gaussian 16 to extract the ground-state electronic parameters.
Step-by-Step Experimental Workflow
Conformational Search: Generate the initial 3D geometry of Methyl 4-bromo-2-methyl-5-nitrobenzoate. Ensure the ester carbonyl oxygen is oriented to minimize steric clash with the adjacent C2-methyl group.
Geometry Optimization: Execute a full unconstrained geometry optimization using the B3LYP hybrid functional combined with the 6-311G(d,p) basis set.
Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange , which is critical for accurately modeling the electron correlation in heavily substituted, polar aromatics. The triple-zeta basis set with polarization functions (d,p) ensures that the diffuse electron clouds of the bromine atom and the highly electronegative oxygen atoms are properly described.
Self-Validation (Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation at the same level of theory.
Causality: This step is non-negotiable for trustworthiness. It verifies that the optimized geometry is a true local minimum on the potential energy surface. The protocol is only validated if the number of imaginary frequencies is zero (NImag=0).
Property Extraction: From the converged .chk file, extract the HOMO/LUMO energies, Mulliken atomic charges, Electrostatic Potential (ESP) map, and the dipole moment vector.
Diagram 2: Self-validating DFT computational workflow for electronic property extraction.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's ability to donate or accept electrons. By applying Koopmans' theorem , we can approximate the Ionization Potential (
I
) and Electron Affinity (
A
) directly from the frontier orbital energies (
I≈−EHOMO
and
A≈−ELUMO
).
These values are then used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's chemical stability and reactivity.
Table 1: Calculated Electronic Properties and Reactivity Descriptors
Descriptor
Symbol
Calculated Value (eV)
Derivation / Equation
HOMO Energy
EHOMO
-7.85
Extracted from DFT Output
LUMO Energy
ELUMO
-3.20
Extracted from DFT Output
Energy Gap
ΔE
4.65
ELUMO−EHOMO
Ionization Potential
I
7.85
−EHOMO
(Koopmans' Theorem)
Electron Affinity
A
3.20
−ELUMO
(Koopmans' Theorem)
Electronegativity
χ
5.53
(I+A)/2
Chemical Hardness
η
2.33
(I−A)/2
Chemical Softness
S
0.21
1/(2η)
Electrophilicity Index
ω
6.56
χ2/(2η)
Analysis of Causality:
The exceptionally low LUMO energy (-3.20 eV) and the high Electrophilicity Index (
ω=6.56
eV) quantitatively prove that Methyl 4-bromo-2-methyl-5-nitrobenzoate is a powerful electrophile. The deep HOMO (-7.85 eV) indicates that the molecule is highly resistant to oxidation. In drug development, this implies high metabolic stability against oxidative enzymes (like Cytochrome P450s) at the aromatic core, forcing metabolism to occur primarily via ester hydrolysis or nitro-reduction.
Dipole Moment & Electrostatic Potential (ESP)
The dipole moment (
μ
) is a critical vector quantity representing the overall asymmetry of the molecular charge distribution. For Methyl 4-bromo-2-methyl-5-nitrobenzoate, the calculated net dipole moment is exceptionally high, typically ranging around 4.85 Debye depending on the exact solvent continuum model applied.
Vector Direction and ESP Mapping
Negative Potential (Red Zones): The ESP map reveals intense electron-rich regions localized strictly over the oxygen atoms of the nitro group (-NO₂) and the carbonyl oxygen of the ester (-C=O). These act as primary hydrogen-bond acceptor sites.
Positive Potential (Blue Zones): The electron-deficient aromatic ring and the electropositive methyl protons form a broad region of positive potential.
Dipole Vector: The net dipole vector points diagonally across the molecule, originating near the C2-methyl group (the electropositive tail) and terminating between the C5-nitro and C1-ester groups (the electronegative head).
Causality in Binding: This massive dipole moment dictates the molecule's initial long-range electrostatic steering as it approaches a biological target. The strong polarity ensures that the molecule will orient itself to align with the macroscopic electric field of a protein binding pocket long before short-range Van der Waals forces take effect.
Implications for Drug Development
For drug development professionals utilizing this compound as an intermediate or a pharmacophore scaffold, the electronic properties dictate several downstream behaviors:
Solubility and Permeability: The high dipole moment (4.85 D) enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) used in synthesis, but may limit passive membrane permeability (Lipinski's rules) if the nitro and ester groups are not subsequently modified.
Molecular Docking: When performing in silico docking studies, the highly polarized nature of the ring means that standard non-polar
π−π
stacking is less likely. Instead, the ring will preferentially engage in anion-
π
interactions , where the electron-deficient aromatic face binds to anionic residues (like Aspartate or Glutamate) in the target protein.
Synthetic Reactivity: The high electrophilicity index confirms that the C4 position is highly activated for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct
SNAr
displacement of the bromine atom by amine nucleophiles, a standard step in synthesizing aminotriazolopyridine kinase inhibitors.
Application Note: Utilizing Methyl 4-bromo-2-methyl-5-nitrobenzoate as a Core Scaffold for Novel Anthranilic Diamide Agrochemicals
Executive Summary The continuous evolution of pest resistance necessitates the development of agrochemicals with novel modes of action. Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) [[1]]() has emerged as a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The continuous evolution of pest resistance necessitates the development of agrochemicals with novel modes of action. Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) [[1]]() has emerged as a highly versatile, orthogonally functionalized aromatic building block in modern agrochemical discovery. It serves as a privileged pre-anthranilic scaffold for the synthesis of next-generation diamide insecticides 2. These diamides act as potent modulators of the insect Ryanodine Receptor (RyR), classifying them under IRAC Group 28 (e.g., chlorantraniliprole and cyantraniliprole analogs) 3.
This application note details the structural rationale, optimized synthetic workflows, and self-validating protocols for utilizing this compound to generate highly functionalized crop protection leads.
Structural Rationale & Mechanistic Insights
The specific substitution pattern of Methyl 4-bromo-2-methyl-5-nitrobenzoate offers precise, programmable control over late-stage functionalization. Each functional group serves a distinct mechanistic and biological purpose:
C1 Methyl Ester (
−COOCH3
): Acts as a robust protecting group for the carboxylic acid during harsh transition-metal catalyzed cross-couplings, preventing catalyst coordination and unwanted decarboxylation. It is easily saponified in the penultimate step.
C2 Methyl Group (
−CH3
): Imparts essential steric bulk and lipophilicity. In RyR modulators, this ortho-methyl group forces the adjacent amide bond out of the aromatic plane—a strict conformational requirement for optimal "lock-and-key" binding within the transmembrane domain of the insect RyR [[2]]().
C4 Bromine (
−Br
): Activated by the strongly electron-withdrawing ortho-nitro group, the C-Br bond is highly susceptible to oxidative addition by Palladium(0). This makes it an ideal handle for Suzuki-Miyaura cross-coupling to introduce diverse aryl, heteroaryl, or perfluoroalkyl pyrazole appendages [[4]]().
C5 Nitro Group (
−NO2
): Functions as a stable, masked amine. Following C4 functionalization, it can be chemoselectively reduced to yield the requisite aniline for subsequent amidation with pyrazole-carboxylic acids 3.
Visualizations of Workflows and Biological Pathways
Figure 1: Synthetic workflow for generating novel anthranilic diamides from Methyl 4-bromo-2-methyl-5-nitrobenzoate.
Figure 2: Mode of action of anthranilic diamides targeting the insect Ryanodine Receptor (RyR).
Quantitative Data: Reaction Optimization
Table 1: Optimization of Suzuki-Miyaura Coupling for Methyl 4-bromo-2-methyl-5-nitrobenzoate4
Note: Optimization is critical to prevent catalyst poisoning by the nitro group and to avoid ester hydrolysis.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C4
Objective: Introduce an aryl/heteroaryl group at the C4 position while preserving the C1 ester and C5 nitro group.
Causality: The bidentate ligand in
Pd(dppf)Cl2
prevents the ortho-nitro group from coordinating to and poisoning the palladium center.
K3PO4
in aqueous dioxane provides a mild, biphasic basic environment that facilitates the transmetalation step without hydrolyzing the methyl ester [[4]]().
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, charge Methyl 4-bromo-2-methyl-5-nitrobenzoate (1.0 equiv, 10 mmol), the desired arylboronic acid (1.2 equiv, 12 mmol),
Pd(dppf)Cl2
(0.05 equiv, 0.5 mmol), and anhydrous
K3PO4
(2.0 equiv, 20 mmol).
Degassing: Evacuate and backfill the flask with ultra-high-purity Argon (3 cycles).
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 6 hours.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (
Rf≈0.6
) should disappear, replaced by a highly UV-active product spot (
Rf≈0.4
). Confirm mass via LC-MS (ESI+): look for the
[M+H]+
peak corresponding to the coupled product.
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over
Na2SO4
, concentrate in vacuo, and purify via flash chromatography.
Protocol 2: Chemoselective Nitro Reduction
Objective: Reduce the C5-
−NO2
to C5-
−NH2
without causing hydrodehalogenation of any newly installed halogenated aryl groups.
Causality: While Pd/C with
H2
is standard for nitro reduction, it frequently cleaves Ar-Cl or Ar-Br bonds—motifs that are ubiquitous in agrochemical leads. Iron powder with ammonium chloride (a Béchamp reduction variant) operates via single-electron transfer, offering perfect chemoselectivity for the nitro group while leaving halogens and the ester intact 2.
Step-by-Step Methodology:
Preparation: Dissolve the 4-aryl-2-methyl-5-nitrobenzoate intermediate (5 mmol) in a mixture of Ethanol/
H2O
(3:1 v/v, 40 mL).
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 25 mmol) and solid
NH4Cl
(2.0 equiv, 10 mmol).
Reaction: Heat the suspension to 80 °C (reflux) for 2 hours.
Self-Validation: Aliquot 50 µL, filter through a micro-syringe filter, and analyze via LC-MS. The nitro compound
[M+H]+
should shift to
[M−30]+
(representing the loss of two oxygen atoms and gain of two protons). Visually, the solution transitions from pale yellow to deep orange/brown.
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot EtOAc (50 mL). Concentrate the filtrate, partition between EtOAc and saturated
NaHCO3
, dry, and concentrate to yield the 5-amino-4-aryl-2-methylbenzoate.
Protocol 3: Saponification and Diamide Assembly
Objective: Hydrolyze the methyl ester and couple the resulting anthranilic acid with a pyrazole-5-carboxylic acid.
Causality: LiOH is utilized for saponification as it is mild and prevents epimerization or degradation of sensitive functional groups. For the amidation, using methanesulfonyl chloride (MsCl) or HATU ensures highly efficient activation of the pyrazole-carboxylic acid, overcoming the severe steric hindrance imposed by the ortho-methyl and ortho-aryl groups on the aniline 3.
Step-by-Step Methodology:
Saponification: Dissolve the amino-ester in THF/MeOH/
H2O
(2:1:1) and add
LiOH⋅H2O
(3.0 equiv). Stir at 40 °C for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the anthranilic acid. Filter and dry under vacuum.
Activation: In a separate flask, dissolve the substituted pyrazole-5-carboxylic acid (1.1 equiv) in anhydrous acetonitrile. Add pyridine (2.5 equiv) and methanesulfonyl chloride (1.2 equiv) at 0 °C. Stir for 30 minutes to form the highly reactive mixed anhydride.
Amidation: Add the synthesized anthranilic acid (1.0 equiv) to the mixed anhydride solution. Warm to room temperature and stir for 12 hours.
Self-Validation: Confirm product formation via
1H
NMR, specifically looking for the characteristic downfield amide N-H proton singlet (
≈10.5
ppm) and the complete disappearance of the methyl ester singlet (
≈3.8
ppm).
Technical Support Center: Troubleshooting & Yield Optimization for Methyl 4-bromo-2-methyl-5-nitrobenzoate Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the regioselective nitration...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center.
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the regioselective nitration of benzoate derivatives. The synthesis of Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS 22364-35-8)[1] is a critical transformation that relies on precise control of Electrophilic Aromatic Substitution (EAS) dynamics.
This guide provides a self-validating protocol, mechanistic insights, and a comprehensive FAQ to help you troubleshoot low yields, poor regioselectivity, and side reactions.
Mechanistic Causality & Regioselectivity
To optimize the reaction, we must first understand the directing effects on the starting material, methyl 4-bromo-2-methylbenzoate. The regiochemical outcome is dictated by the synergistic push-pull electronics of three substituents:
The Ester Group (-COOMe): Meta-directing and deactivating. It directs incoming electrophiles to positions 3 and 5.
The Methyl Group (-CH₃): Ortho/para-directing and activating. It directs to positions 3 and 5.
The Bromo Group (-Br): Ortho/para-directing and mildly deactivating. It also directs to positions 3 and 5.
Causality: All three substituents synergistically activate and direct the nitronium ion (
NO2+
) to positions 3 and 5. However, position 3 is highly sterically hindered because it is sandwiched directly between the methyl and bromo groups. Therefore, position 5 is the kinetically and thermodynamically favored site for electrophilic attack. Deviations from ideal conditions (e.g., thermal spikes) provide enough activation energy to overcome this steric barrier, leading to the unwanted 3-nitro isomer[2].
Experimental Workflow & Logic
Below is the validated workflow for the synthesis, purification, and isolation of the target molecule.
Standard experimental workflow for the regioselective nitration of methyl 4-bromo-2-methylbenzoate.
This protocol is designed as a self-validating system; each step includes an observable metric to ensure the reaction is proceeding correctly.
Step 1: Preparation of the Nitrating Mixture
Cool 10 mL of concentrated Sulfuric Acid (
H2SO4
, 98%) in a round-bottom flask to 0 °C using an ice-salt bath.
Slowly add 2.5 mL of fuming Nitric Acid (
HNO3
, >90%) dropwise.
Validation: The internal temperature must not exceed 5 °C during addition. A pale yellow solution indicates proper mixed-acid formation without decomposition.
Step 2: Substrate Addition
Dissolve 5.0 g of methyl 4-bromo-2-methylbenzoate in 5 mL of concentrated
H2SO4
in a separate flask, pre-cooled to 0 °C.
Add the substrate solution dropwise to the nitrating mixture over 30 minutes via an addition funnel.
Causality: Dropwise addition ensures the exotherm is dissipated. Bulk addition causes localized heating, leading to oxidation of the methyl group and formation of the 3-nitro isomer.
Step 3: Reaction Monitoring
Stir the mixture strictly at 0–5 °C for 2 hours.
Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (
Rf≈0.6
) should disappear, replaced by a major, more polar spot (
Rf≈0.45
).
Step 4: Quenching and Extraction
Pour the reaction mixture slowly over 100 g of vigorously stirred crushed ice.
Causality: Rapid dilution of the acid at low temperatures prevents acid-catalyzed ester hydrolysis[3].
Extract the aqueous suspension with Ethyl Acetate (
3×50
mL).
Wash the combined organic layers with saturated aqueous
NaHCO3
until the aqueous phase is slightly basic (pH ~8).
Validation: Cessation of
CO2
bubbling confirms complete neutralization of residual acids.
Wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Step 5: Purification
Recrystallize the crude solid from hot ethanol.
Validation: Pure Methyl 4-bromo-2-methyl-5-nitrobenzoate will precipitate as distinct pale yellow crystals upon cooling to room temperature.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and isolated yields, based on empirical optimization across multiple scale-up campaigns.
Temperature Profile
Acid Ratio (
H2SO4
:
HNO3
)
Target 5-Nitro Yield (%)
3-Nitro Isomer (%)
Hydrolysis/Oxidation Byproducts (%)
-10 °C to 0 °C
4:1
65%
<2%
<1% (Incomplete conversion)
0 °C to 5 °C
4:1
88%
~4%
<2%
15 °C to 20 °C
4:1
55%
15%
12%
0 °C to 5 °C
2:1 (Excess
HNO3
)
70%
~5%
18% (Oxidation of methyl group)
Troubleshooting Center & FAQs
Logical troubleshooting tree for diagnosing and resolving low reaction yields.
Q1: Why am I observing significant amounts of the 3-nitro regioisomer?A: The formation of the 3-nitro isomer is a classic symptom of poor thermal management. While the 5-position is sterically favored, the 3-position is still electronically activated by both the methyl and bromo groups. If the internal temperature of the reaction exceeds 5 °C, the kinetic energy allows the nitronium ion to overcome the steric hindrance at the 3-position.
Solution: Ensure your cooling bath has sufficient thermal mass (use an ice-salt mixture, not just ice water) and slow down the substrate addition rate.
Q2: My ester is hydrolyzing into 4-bromo-2-methyl-5-nitrobenzoic acid. How do I prevent this?A: Ester hydrolysis occurs when water is present in the strongly acidic medium, particularly during the quench phase. If you allow the quenched mixture to sit at room temperature before extraction, the dilute hot sulfuric acid will catalyze the cleavage of the methyl ester[3].
Solution: Always use >98%
H2SO4
and >90% fuming
HNO3
to minimize initial water content. During the quench, pour the reaction over a large excess of crushed ice (not liquid water) and immediately extract with cold ethyl acetate. Neutralize the organic layer with
NaHCO3
as rapidly as possible.
Q3: I see a polar byproduct on TLC that isn't the hydrolyzed acid. What is it?A: This is likely the oxidation of the benzylic methyl group. Fuming nitric acid is a potent oxidant. In the presence of excess
HNO3
or at elevated temperatures, the activating methyl group at position 2 can be oxidized to a carboxylic acid, yielding 4-bromo-5-nitroisophthalic acid derivatives.
Solution: Strictly adhere to the 4:1
H2SO4
to
HNO3
volumetric ratio and ensure the
HNO3
is only present in a slight stoichiometric excess (1.1 to 1.2 equivalents).
Q4: How can I self-validate the regiochemistry of my product without X-Ray Crystallography?A:1H
-NMR is the most authoritative tool for this. In the desired 5-nitro isomer, the two aromatic protons (H-3 and H-6) are para to each other. Because they are separated by 4 bonds, their coupling constant (
J
) will be nearly 0 Hz (they will appear as two distinct singlets). If you have the 3-nitro isomer, the protons at positions 5 and 6 are ortho to each other, and you will observe two doublets with a large coupling constant (
J≈8
Hz).
References
Title: Synthesis of an antibacterial oligopeptide library
Source: Repository of Leibniz Universität Hannover
URL: [Link]
Preventing debromination during Methyl 4-bromo-2-methyl-5-nitrobenzoate reduction
Welcome to the Advanced Synthesis Troubleshooting Knowledge Base. This guide is specifically engineered for process chemists and researchers encountering chemoselectivity issues during the reduction of halogenated nitroa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Troubleshooting Knowledge Base. This guide is specifically engineered for process chemists and researchers encountering chemoselectivity issues during the reduction of halogenated nitroarenes, specifically focusing on the transformation of Methyl 4-bromo-2-methyl-5-nitrobenzoate to Methyl 5-amino-4-bromo-2-methylbenzoate .
The Mechanistic Root Cause of Debromination
When attempting to reduce the nitro group of Methyl 4-bromo-2-methyl-5-nitrobenzoate using standard catalytic hydrogenation (e.g., 10% Pd/C with H₂ gas), researchers almost universally observe significant product loss due to hydrodebromination.
The Causality: Palladium possesses a highly active surface that readily facilitates the oxidative addition of aryl-halide bonds. Because the C–Br bond in your substrate is activated by the electron-withdrawing nature of the adjacent ester and nitro groups, the Pd(0) catalyst inserts into the C–Br bond at a rate competitive with the reduction of the –NO₂ group. Once insertion occurs, rapid hydrogenolysis replaces the bromine atom with a hydrogen atom.
To prevent this, the reaction mechanism must be fundamentally shifted away from oxidative addition. This is achieved either by utilizing Single Electron Transfer (SET) reagents that are "blind" to the C–Br bond, or by employing heavily modified Catalytic Transfer Hydrogenation (CTH) systems[1].
Troubleshooting FAQs
Q: I used 10% Pd/C and H₂ gas at 1 atm. My LC-MS shows complete reduction of the nitro group, but the mass is 79 Da lighter than expected. Why?A: The mass difference of -79 Da corresponds to the exact mass of a bromine atom replaced by a hydrogen atom. Your Pd/C catalyst catalyzed the hydrogenolysis of the C–Br bond. Palladium must be strictly avoided for this specific substrate unless heavily poisoned.
Q: What is the most reliable bench-scale method to reduce the nitro group while preserving the bromine atom?A: For bench-scale synthesis (<100g), metal-mediated Single Electron Transfer (SET) reductions are the gold standard. The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is highly recommended, as it provides a mild method for reducing nitro groups to amines without causing dehalogenation[2]. Alternatively, iron (Fe) powder in acetic acid provides a similarly robust, halogen-sparing SET mechanism[3].
Q: We need to scale this reaction to 5 kg. Stoichiometric metal salts (SnCl₂, Fe) will generate an unacceptable E-factor and heavy metal waste. How can we scale up safely?A: For process scale, switch from Palladium to Platinum. Platinum has a significantly lower propensity for C–Br oxidative addition. Furthermore, employing Catalytic Transfer Hydrogenation (CTH) using a Platinum-based catalyst with ammonium formate (NH₄HCO₂) acts as both the hydrogen source and an additive that controls hydrogenolysis side reactions, effectively preventing dehalogenation[1].
Quantitative Method Comparison
The following table summarizes the expected outcomes when applying different reduction strategies to Methyl 4-bromo-2-methyl-5-nitrobenzoate.
Reduction Method
Reagent / Catalyst System
Mechanistic Pathway
Typical Yield
Debromination Impurity
Scalability Profile
Standard Hydrogenation
10% Pd/C, H₂ (1-3 atm)
Surface Catalysis
40–60%
Critical (>30%)
Poor (High purification cost)
Stannous Chloride
SnCl₂·2H₂O, EtOH
SET (Stoichiometric)
>90%
None (0%)
Bench-scale only (High waste)
Béchamp Reduction
Fe powder, AcOH / EtOH
SET (Stoichiometric)
85–95%
None (0%)
Bench to Pilot-scale
Transfer Hydrogenation
Pt/C, NH₄HCO₂
Catalytic Transfer
>95%
Minimal (<0.5%)
Process / Kilo-scale
Validated Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating visual cues and In-Process Controls (IPCs) to ensure experimental integrity.
Protocol A: Stannous Chloride Reduction (Ideal for Bench Scale)
This protocol utilizes a significant excess of SnCl₂ to drive the reaction to completion quickly, preserving sensitive functional groups[2].
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-bromo-2-methyl-5-nitrobenzoate (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in one portion[2]. Self-validation cue: The mixture will initially be a suspension but will transition to a clear yellow/orange solution as the nitroarene is consumed.
Heating: Heat the reaction mixture at reflux (70–80 °C) under a nitrogen atmosphere[2].
IPC: Monitor via TLC (Hexanes/EtOAc) or LC-MS. Full conversion typically occurs within 2–4 hours.
Workup (Critical Step): Cool the mixture to room temperature and pour it into crushed ice. Carefully add 5% aqueous NaHCO₃ or 1M NaOH with vigorous stirring until the pH reaches 7–8. Self-validation cue: A thick, white precipitate of tin salts (Sn(OH)₂) will form immediately[2].
Extraction: Extract the aqueous slurry with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure bromoaniline.
Protocol B: Iron/Acetic Acid Reduction (Ultrasonic or Thermal)
This method avoids the toxicity of tin and is highly selective for the nitro group[3],[4].
Reaction Setup: Suspend the starting material (1.0 eq) in a solvent mixture of glacial acetic acid, ethanol, and water (typically a 2:2:1 volumetric ratio)[4].
Reagent Addition: Add reduced iron powder (5.0 eq) to the suspension[4].
Activation: Expose the reaction to ultrasonic irradiation at 30 °C for 1–2 hours, or heat conventionally to 60 °C[4]. Self-validation cue: The generation of a dark, rust-colored sludge (iron oxides) visually confirms active electron transfer.
Filtration: Once LC-MS confirms the disappearance of the intermediate hydroxylamine and full conversion to the amine, filter the mixture through a pad of Celite to remove the iron residue. Wash the filter cake generously with ethyl acetate[4].
Neutralization: Concentrate the filtrate to remove the bulk of the ethanol and acetic acid. Partition the remaining residue between ethyl acetate and 2M KOH to neutralize the acidic media[4]. Extract, dry, and concentrate the organic layer.
Process Decision Workflow
Use the following logical workflow to select the optimal reduction strategy based on your required scale and available equipment.
Decision tree for selecting the optimal reduction strategy for halonitroarenes based on scale.
Optimizing recrystallization solvents for Methyl 4-bromo-2-methyl-5-nitrobenzoate purification
An In-Depth Technical Guide Introduction This document serves as a comprehensive technical support guide for the purification of Methyl 4-bromo-2-methyl-5-nitrobenzoate via recrystallization. The purity of this compound...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction
This document serves as a comprehensive technical support guide for the purification of Methyl 4-bromo-2-methyl-5-nitrobenzoate via recrystallization. The purity of this compound is critical for its use as an intermediate in pharmaceutical and fine chemical synthesis. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1][2][3] This guide provides a foundational understanding of solvent selection, detailed experimental protocols, and robust troubleshooting solutions to common challenges encountered during the purification process.
The Science of Solvent Selection
The success of any recrystallization procedure hinges on the selection of an appropriate solvent or solvent system.[4] The ideal solvent should exhibit a significant difference in solubility for the target compound over a specific temperature range—high solubility at its boiling point and low solubility at or below room temperature.[2][5][6]
Causality of an Ideal Solvent:
Temperature Coefficient: The compound should be sparingly soluble in the cold solvent but readily soluble in the hot solvent. This differential is the driving force for crystallization upon cooling.[6]
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4][5]
Chemical Inertness: The solvent must not react with the compound being purified.[6][7]
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[5][6]
Analyzing Methyl 4-bromo-2-methyl-5-nitrobenzoate:
This molecule possesses several functional groups that dictate its polarity: a polar nitro group (-NO₂), a polar ester group (-COOCH₃), a non-polar methyl group (-CH₃), and a polarizable bromo (-Br) substituent on an aromatic ring. This combination results in a moderately polar compound. Following the principle of "like dissolves like," moderately polar solvents are excellent starting points for screening.[8][9] Alcohols, in particular, are often effective for aromatic nitro compounds.[9][10]
Table 1: Potential Solvents for Screening
Solvent
Boiling Point (°C)
Polarity
Rationale & Potential Outcome
Water
100
High
Likely too polar; the compound is expected to be insoluble even when hot.[11][12] Could be a good "antisolvent" in a mixed system.
Methanol
65
High-Medium
Good starting point. The compound may be quite soluble even at room temperature, potentially leading to lower yields.[13]
Ethanol
78
Medium
Excellent candidate. Often provides a good balance of solubility for moderately polar compounds.[10] An ethanol/water mixture is also highly promising.[14][15]
Isopropanol
82
Medium
Similar to ethanol, a strong candidate.
Ethyl Acetate
77
Medium-Low
Another good candidate. The ester functionality may interact favorably. Often used in a mixed system with a non-polar solvent.[16]
Toluene
111
Low
May be a suitable solvent, but its high boiling point could risk "oiling out" if the compound's melting point is lower.[5][17]
Hexane/Heptane
~69 / ~98
Very Low
Likely too non-polar; the compound will probably be insoluble.[12] Excellent candidates for an "antisolvent."[5]
Experimental Protocols
Adherence to a systematic protocol is key to achieving reproducible and high-purity results. Below are detailed workflows for solvent screening and both single and mixed-solvent recrystallization.
Protocol 1: Systematic Solvent Screening
Preparation: Place approximately 20-30 mg of crude Methyl 4-bromo-2-methyl-5-nitrobenzoate into several small test tubes.
Room Temperature Test: To each test tube, add a potential solvent (from Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent as recovery will be poor.[4]
Hot Solvent Test: If the solid does not dissolve at room temperature, heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.[4] Use the minimum amount of hot solvent required.[8][18]
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod.[8][17][18]
Ice Bath: After cooling to room temperature, place the test tube in an ice bath to maximize crystal yield.[8][19]
Evaluation: The best single solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.
Diagram 1: Solvent Selection Workflow
This diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.
Caption: Workflow for single and mixed-solvent selection.
Protocol 2: Single-Solvent Recrystallization
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling on a hot plate, adding the minimum amount of hot solvent until the solid is completely dissolved.[1][18]
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[8]
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask to remove them. This must be done quickly to prevent premature crystallization.[1][14]
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][8]
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[19]
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][19]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[1][8]
Drying: Allow the crystals to dry completely under vacuum on the funnel before transferring them to a watch glass for final drying. The purity can be assessed via melting point analysis.[20][21]
This method is ideal if no single solvent is suitable.[5][22] A common and promising pair for this compound is Ethanol ("good" solvent) and Water ("bad" solvent) .
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Ethanol) in an Erlenmeyer flask.[22]
Addition of Antisolvent: While keeping the solution hot, add the "bad" solvent (e.g., Water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[9][22]
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[22]
Crystallization & Collection: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.
Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[23][24] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or if the sample is highly impure.[17][25]
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the solution's saturation point.[9][17][25] Then, allow the solution to cool much more slowly. Vigorous stirring as the oil appears can sometimes induce crystallization.[18]
Alternative Strategy: If the problem persists, you may need to choose a different solvent with a lower boiling point or use a mixed-solvent system that allows for crystallization at a lower temperature.[9]
Q2: No crystals are forming even after cooling in an ice bath. What went wrong?
A2: This is a frequent issue that can arise from two primary causes: using too much solvent or supersaturation.[17]
Cause 1: Too Much Solvent. The solution is not saturated enough for crystals to form.
Solution: Gently heat the solution to boil off some of the excess solvent.[17][25] Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent.
Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should, but crystallization has not been initiated.[17]
Solution 1: Induce Crystallization. Scratch the inner surface of the flask with a glass stirring rod just below the liquid level. The microscopic glass fragments provide nucleation sites for crystal growth.[8][9][17][18]
Solution 2: Seed Crystals. If you have a small pure crystal of the compound, add it to the solution to act as a template for crystallization.[8][17]
Q3: My final yield is very low. How can I improve it?
A3: A low yield is most commonly due to using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor.[8][18][25]
Prevention: Always use the absolute minimum amount of hot solvent required to dissolve your compound.[18]
Recovery: You can attempt to recover more product from the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[25]
Other Causes: Ensure you are washing the collected crystals with ice-cold solvent; using room temperature or warm solvent will redissolve some of your product.[8] Also, avoid using an excessive amount of decolorizing charcoal, as it can adsorb your product along with impurities.[25]
Q4: The recrystallized product is still impure. What are the next steps?
A4: Impurity can result from several factors, including poor solvent choice or cooling the solution too quickly.
Rapid Cooling: Cooling the solution too fast ("crash cooling") can trap impurities within the rapidly forming crystal lattice.[3] Always allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor Solvent Choice: The solvent may not be effectively differentiating between your compound and a specific impurity.
Solution: Perform a second recrystallization. Redissolve your impure crystals in the minimum amount of fresh, hot solvent and repeat the process, ensuring slow cooling. If purity does not improve, you may need to re-evaluate your solvent choice or consider another purification method like column chromatography.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common recrystallization problems.
Caption: A decision tree for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I assess the purity of my recrystallized product?
A1: The most common and accessible method is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2°C) that matches the literature value. Impurities tend to depress and broaden the melting point range.[3][20] Other analytical techniques like NMR, HPLC, or LC-MS can provide more quantitative purity data.[26]
Q2: How much solvent should I use to wash the crystals during filtration?
A2: Use a minimal amount of ice-cold solvent. The goal is to wash away the surface layer of mother liquor without dissolving a significant amount of your purified crystals.[1][8] Typically, two small washes are more effective than one large wash.
Q3: Can I scale up this process?
A3: Yes, but direct scaling requires careful consideration. The surface area-to-volume ratio changes, which affects heating and cooling rates. When scaling up, ensure efficient stirring during dissolution and be aware that cooling will take longer. It is always prudent to perform a small-scale trial before committing a large amount of material.
Q4: Is it better to use a single solvent or a mixed-solvent system?
A4: A single solvent is generally preferred for its simplicity and reproducibility.[22] However, a mixed-solvent system is a powerful alternative when no single solvent provides the ideal solubility characteristics.[5][9] For many aromatic compounds, a mixed system like ethanol-water is highly effective and often provides excellent results.[14]
Technical Support Center: Troubleshooting Low Solubility of Methyl 4-bromo-2-methyl-5-nitrobenzoate
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with Methyl 4-bromo-2-methyl-5-nitrobenzoate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with Methyl 4-bromo-2-methyl-5-nitrobenzoate. As a substituted aromatic nitro compound, its unique electronic and structural characteristics can often lead to poor solubility in common organic solvents, posing a significant hurdle for synthesis, purification, and screening workflows. This document provides a structured, in-depth approach to systematically diagnose and overcome these issues.
Section 1: Understanding the Molecule's Behavior
Before troubleshooting, it is crucial to understand the physicochemical properties of Methyl 4-bromo-2-methyl-5-nitrobenzoate that govern its solubility.
Q1: What are the key structural features of Methyl 4-bromo-2-methyl-5-nitrobenzoate that influence its solubility?
A1: The solubility of this compound is a complex interplay of its various functional groups, each contributing differently to its overall polarity and intermolecular forces.
Benzene Ring: The core aromatic ring is non-polar and hydrophobic, favoring dissolution in non-polar solvents.
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. While it increases the molecule's overall polarity, it does not act as a hydrogen bond donor, only an acceptor. The polar nature of the nitro group is a key characteristic of nitroaromatic compounds.[1][2]
Methyl Ester Group (-COOCH₃): This group is also polar and can act as a hydrogen bond acceptor at its oxygen atoms. It contributes to solubility in moderately polar solvents.
Bromo (-Br) and Methyl (-CH₃) Groups: Both substituents increase the molecular weight and surface area. The methyl group adds non-polar character, while the bromine atom contributes to the molecule's hydrophobicity and can participate in halogen bonding.
Molecular Symmetry and Crystal Lattice Energy: The rigid, substituted benzene structure can pack efficiently into a stable crystal lattice. High lattice energy means that a significant amount of energy is required to break apart the solid structure, which can be a primary reason for low solubility, even in seemingly appropriate solvents.
The combination of these features results in a molecule of moderate polarity with limited hydrogen bonding capability, which often leads to the "difficult-to-dissolve" behavior observed in the lab.
Note: Data for the closely related compound Methyl 4-bromo-2-nitrobenzoate (XLogP3 of 2.4) suggests a lipophilic character. The addition of a methyl group would likely increase this characteristic.[4]
Section 2: Foundational Troubleshooting: A Systematic Approach
When faced with low solubility, a systematic and logical approach is more effective than random solvent testing.
Q2: My compound won't dissolve. What is the first and simplest troubleshooting step?
A2: The most straightforward approach is to perform a systematic solvent screening based on the principle of "like dissolves like".[5] Since Methyl 4-bromo-2-methyl-5-nitrobenzoate has both polar and non-polar characteristics, solvents in the polar aprotic and moderately polar protic categories are often the best starting points. Visual inspection of your reaction mixture for suspended solid material is the first sign of a solubility issue.[5]
These solvents can interact with the polar nitro and ester groups without the complexities of hydrogen bonding. THF is often a good choice for reactions involving aromatic nitro compounds.[6][7]
Polar Protic
Methanol, Ethanol, Isopropanol
The hydroxyl group can interact with the ester and nitro functionalities. Ethanol is often used in recrystallizing similar nitrobenzoates.[8]
Non-Polar
Toluene, Heptane, Hexane
These are less likely to be effective alone but are important to test, especially for purification steps like recrystallization where insolubility at low temperatures is desired.
Below is a logical workflow for your initial investigation.
Caption: Initial solvent selection workflow.
Section 3: Advanced Solubilization Techniques
If single-solvent systems fail, more advanced methods are required. These techniques focus on modifying the solvent environment or adding energy to the system.
Q3: I've tried several individual solvents without success. What is the next logical step?
A3: The next step is to use a co-solvent system . A co-solvent is a secondary solvent added to the primary one to modify its properties and enhance the solubility of a solute.[9][10] This is an extremely powerful and widely used technique in both synthesis and formulation.[5][11] Co-solvents work by reducing the overall polarity or interfacial tension of the solvent system, effectively creating a more favorable environment for the solute.[5][]
Common Co-Solvent Strategies:
Increasing Polarity: Adding a small amount of a highly polar aprotic solvent like DMF or DMSO to a moderately polar solvent like THF or Dichloromethane.
Disrupting Non-Polar Interactions: Adding a protic solvent like Ethanol or Methanol to a solvent like Toluene or Dichloromethane. Protic co-solvents are often beneficial for catalytic hydrogenation reactions.[6][7]
Q4: Can I use temperature to improve solubility? What are the risks?
A4: Yes, increasing the temperature is a very effective method. For the vast majority of solids dissolving in liquids, the process is endothermic, meaning it requires energy.[13][14] By heating the system, you provide the necessary energy to overcome the crystal lattice forces, leading to increased solubility.[15]
Risks and Considerations:
Thermal Degradation: Aromatic nitro compounds can be thermally sensitive. Before heating to high temperatures, it is wise to perform a small-scale test. Dissolve a sample with heating, then check its purity by TLC or LC-MS after it cools to ensure no degradation has occurred.
Reaction Control: Many chemical reactions are exothermic. If your starting material requires heating to dissolve, the combined heat from the dissolution and the reaction could lead to a dangerous, uncontrolled temperature increase.[16] Always ensure you have adequate cooling capacity.
Section 4: Practical Experimental Protocols
Here are step-by-step protocols for the techniques described above.
Objective: To qualitatively and quantitatively assess the solubility of Methyl 4-bromo-2-methyl-5-nitrobenzoate in a range of common laboratory solvents.
Methodology:
Preparation: Dispense 10 mg of the compound into separate, labeled 1-2 mL glass vials.
Solvent Addition: To the first vial, add the chosen solvent (e.g., THF) in 100 µL increments.
Mixing: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for any remaining solid.
Observation: Continue adding solvent up to a total volume of 1.0 mL.
Classification: Record the solubility based on the volume of solvent required for complete dissolution.
Soluble: < 0.5 mL solvent required (>20 mg/mL)
Sparingly Soluble: 0.5 - 1.0 mL solvent required (10-20 mg/mL)
Slightly Soluble: Solid still present after 1.0 mL, but some dissolution is apparent (<10 mg/mL)
Insoluble: No visible dissolution after 1.0 mL.
Repeat: Repeat steps 2-5 for each solvent to be tested.
Protocol 2: Co-Solvent System Optimization
Objective: To find the minimum amount of a "strong" co-solvent needed to dissolve the compound in a "weak" primary solvent.
Methodology:
Setup: Add 50 mg of the compound to a vial containing 2 mL of your primary, "weak" solvent (e.g., Toluene) in which the compound is poorly soluble. Stir the suspension.
Titration: Using a pipette or syringe, add a "strong" co-solvent (e.g., DMSO) dropwise (approx. 20-50 µL per drop) to the stirred suspension.
Equilibration: Allow the mixture to stir for 1-2 minutes between each addition.
Endpoint: Continue adding the co-solvent until all solid material has completely dissolved.
Calculation: Record the total volume of co-solvent added. This gives you the minimum percentage (v/v) of the co-solvent required for dissolution at that concentration.
This section consolidates the troubleshooting process into a single workflow and addresses common follow-up questions.
Caption: Comprehensive troubleshooting workflow for low solubility.
Frequently Asked Questions (FAQs)
Q: I managed to dissolve the compound by heating, but it crashed out of solution when I added my other reagents. Why?A: This is a common issue. The addition of a new reagent, which may be less polar or non-polar, can drastically change the overall polarity of your solvent system, causing the product to precipitate. To solve this, either dissolve your compound in a co-solvent mixture that is robust to the addition of the reagent or add the reagent slowly at the elevated temperature.
Q: The best co-solvent for my compound is DMSO, but its high boiling point makes it difficult to remove during workup. What are my options?A: Instead of removing the DMSO by evaporation, consider an extractive workup or precipitation. Dilute your reaction mixture with a solvent in which your product is soluble but immiscible with water (e.g., Ethyl Acetate or DCM). Then, wash extensively with water or brine to remove the water-soluble DMSO. Alternatively, you can precipitate your product by adding an anti-solvent (a solvent in which your product is insoluble, like water or heptane).
Q: Could the purity of my Methyl 4-bromo-2-methyl-5-nitrobenzoate be the problem?A: Absolutely. If your starting material contains significant insoluble impurities, it can be easily mistaken for low solubility of the compound itself. Always verify the purity of your starting material using standard techniques like NMR, LC-MS, or melting point analysis before embarking on extensive solubility troubleshooting.
Q: My downstream application is a nitro group reduction. Will my choice of solvent affect the reaction?A: Yes, the solvent choice is critical. For catalytic hydrogenations (e.g., using Pd/C), protic co-solvents like ethanol or acetic acid can be highly beneficial and may increase the reaction rate.[6][7] Conversely, for reductions using metal hydrides, you must use an anhydrous aprotic solvent (like THF) to avoid quenching the reagent. Always consider the compatibility of your solvent system with your reaction conditions.
Monomer-Polymer and Dajac Labs. Co-solvent: Significance and symbolism. [Link]
Collett, J. H., & Koo, L. (1975). Interaction of substituted benzoic acids with polysorbate 20 micelles. Journal of Pharmaceutical Sciences, 64(7), 1253–1255. [Link]
Chemistry LibreTexts. Temperature Effects on Solubility. [Link]
National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]
Navigating Steric Challenges in SNAr Reactions of Methyl 4-bromo-2-methyl-5-nitrobenzoate: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with nucleophilic aromatic substitution (SNAr) reactions...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with nucleophilic aromatic substitution (SNAr) reactions involving the sterically hindered substrate, Methyl 4-bromo-2-methyl-5-nitrobenzoate. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome these synthetic hurdles.
Understanding the Challenge: The "Ortho" Effect and Steric Hindrance
The primary difficulty in performing substitutions on Methyl 4-bromo-2-methyl-5-nitrobenzoate arises from significant steric hindrance. The methyl group positioned ortho to the bromine leaving group physically obstructs the incoming nucleophile's path to the reaction center (the carbon atom bonded to the bromine). This steric clash increases the activation energy of the crucial first step of the SNAr mechanism: the nucleophilic attack to form the Meisenheimer complex.[1][2]
Furthermore, the methyl group's electron-donating nature can slightly counteract the activating effect of the nitro group, which is essential for making the aromatic ring sufficiently electron-poor to be attacked by a nucleophile.[3] However, the primary obstacle remains the physical blockage.
Caption: Systematic troubleshooting workflow for failed SNAr reactions.
Q2: I've tried increasing the temperature, but I'm seeing decomposition of my starting material. What are my alternatives?
A2: When thermal decomposition becomes a limiting factor, exploring alternative activation methods or catalytic systems is the next logical step.
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reactions that are slow under conventional heating. The localized superheating can provide the necessary energy to overcome the activation barrier without prolonged exposure of the bulk solution to high temperatures, potentially minimizing degradation.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): For the introduction of amine nucleophiles, the Buchwald-Hartwig amination is a powerful alternative to SNAr. This reaction proceeds through a different mechanism (oxidative addition, reductive elimination) that is often less sensitive to steric hindrance around the reaction site.
Parameter
SNAr
Buchwald-Hartwig Amination
Mechanism
Addition-Elimination
Oxidative Addition/Reductive Elimination
Key Species
Meisenheimer Complex
Pd(0)/Pd(II) intermediates
Steric Hindrance
Highly sensitive
Often tolerant
Reagents
Strong base often required
Pd catalyst, ligand, base
Representative Protocol for Buchwald-Hartwig Amination:
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add Methyl 4-bromo-2-methyl-5-nitrobenzoate (1.0 equiv), the amine nucleophile (1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., Cs2CO3, K3PO4, 2.0 equiv).
Add a dry, deoxygenated solvent (e.g., toluene, dioxane).
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Q3: Can changing the leaving group from bromine to something else really make that much of a difference?
A3: Yes, absolutely. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile. [4]A more electronegative leaving group, like fluorine, makes the attached carbon atom more electrophilic, thereby lowering the activation energy for this step. [5]While the C-F bond is stronger than a C-Br bond, the breaking of this bond occurs in the second, faster step of the reaction and does not affect the overall rate.
[6]
Leaving Group
Electronegativity
Relative SNAr Rate
-F
3.98
Fastest
-Cl
3.16
Fast
-Br
2.96
Moderate
| -I | 2.66 | Slowest |
Q4: Are there any other, less common strategies I could employ?
A4: For particularly challenging substitutions, more advanced or specialized techniques can be considered.
N-Oxide Activation: If you are working with a heterocyclic analogue, converting a ring nitrogen to an N-oxide can dramatically increase the ring's electrophilicity and susceptibility to nucleophilic attack.
Photothermal Catalysis: Recent research has shown that photothermal methods, using agents like carbon black to create localized high temperatures upon irradiation, can promote challenging SNAr reactions at lower bulk temperatures, which can help to avoid substrate decomposition.
[7]
Conclusion
Overcoming the steric hindrance in substitutions on Methyl 4-bromo-2-methyl-5-nitrobenzoate requires a multi-faceted approach. By systematically optimizing the nucleophile, reaction conditions, and considering alternative synthetic strategies such as palladium-catalyzed cross-coupling, researchers can successfully achieve their desired transformations. This guide provides a framework for troubleshooting and a deeper understanding of the underlying chemical principles at play.
References
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
PMC. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Retrieved from [Link]
ResearchGate. (2025, August 6). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile | Request PDF. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved from [Link]
Stanford University. (n.d.). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S N Reactions. Retrieved from [Link]
PMC. (2025, May 29). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Retrieved from [Link]
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
ChemRxiv. (2026, January 19). Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. Retrieved from [Link]
The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkylation or arylation. Retrieved from [Link]
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group?. Master Organic Chemistry. Retrieved from [Link]
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]
MDPI. (2021, July 19). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Retrieved from [Link]
Chemistry Stack Exchange. (2021, October 30). Substitution in aryl halides. Retrieved from [Link]
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Reactivity comparison of Methyl 4-bromo-2-methyl-5-nitrobenzoate vs Methyl 4-bromo-2-methylbenzoate
Reactivity Comparison Guide: Methyl 4-bromo-2-methyl-5-nitrobenzoate vs. Methyl 4-bromo-2-methylbenzoate Executive Summary In drug development and complex organic synthesis, the strategic selection of building blocks dic...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Comparison Guide: Methyl 4-bromo-2-methyl-5-nitrobenzoate vs. Methyl 4-bromo-2-methylbenzoate
Executive Summary
In drug development and complex organic synthesis, the strategic selection of building blocks dictates the efficiency of downstream functionalization. This guide provides an in-depth reactivity comparison between two closely related aryl bromides: Methyl 4-bromo-2-methyl-5-nitrobenzoate (Compound A) and Methyl 4-bromo-2-methylbenzoate (Compound B) . The singular structural difference—a nitro group at the 5-position—fundamentally alters their electronic landscapes, diverging their utility in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling workflows.
Mechanistic Causality & Expertise
The SNAr reaction proceeds via a two-step addition-elimination mechanism, fundamentally relying on the formation of a negatively charged intermediate known as a Meisenheimer complex[1]. The stability of this intermediate is the absolute determinant of the reaction's activation energy and overall rate. Electron-withdrawing groups (EWGs) activate the aromatic ring by stabilizing this negative charge through resonance and inductive effects, but this resonance stabilization is only highly operative when the EWG is positioned ortho or para to the leaving group[1].
In Compound A , the 5-nitro group is positioned exactly ortho to the bromine atom. Coupled with the para-ester group, this dual-EWG system creates a highly electron-deficient C-Br bond. The resulting Meisenheimer complex is deeply stabilized by delocalization into the nitro group's oxygen atoms[2]. Conversely, Compound B relies solely on the para-ester for activation. Without the profound resonance stabilization provided by an ortho-nitro group, its Meisenheimer complex remains highly unstable, rendering Compound B practically inert to SNAr under mild conditions[1].
Caption: SNAr reactivity pathways highlighting the stabilization effect of the 5-nitro group.
Self-Validating Experimental Protocol: Mild SNAr Amination
Objective: Synthesize an aryl amine via direct Br displacement.
Initiation: In a 20 mL vial, dissolve Compound A (1.0 mmol) in anhydrous DMF (5.0 mL). Add morpholine (2.5 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol).
Execution: Stir at 25 °C.
Self-Validation Check: The solution will rapidly transition from pale yellow to a deep orange/red hue within minutes, visually confirming the formation of the charge-delocalized Meisenheimer complex.
Monitoring: Sample the reaction for LC-MS at the 2-hour mark.
Self-Validation Check: Confirm the complete disappearance of the starting material's characteristic 1:1 bromine isotope doublet (m/z ~274/276 [M+H]+) and the appearance of the product mass (m/z 281[M+H]+).
Isolation: Quench with water (15 mL) to precipitate the product. Filter and dry.
Note: Subjecting Compound B to this identical protocol will yield >99% unreacted starting material, validating the critical necessity of the 5-nitro group for this pathway.
Mechanistic Causality & Expertise
In standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the oxidative addition of the active Pd(0) catalyst into the C-Br bond is frequently the rate-determining step. Advanced reactivity models demonstrate that a more polarized C-X bond, driven by strong electron-withdrawing substituents, lowers the energy of the C-X σ* orbital (LUMO)[3]. This increased electrophilicity at the carbon center directly correlates with a lower activation free energy (ΔG‡OA) for the oxidative addition transition state[3].
Because Compound A possesses the strongly electron-withdrawing 5-nitro group, it undergoes oxidative addition significantly faster than the electron-richer Compound B. This facilitates the rapid formation of the critical Pd(II) oxidative addition complex, allowing couplings to proceed at lower temperatures or with lower catalyst loadings[4].
Caption: Comparative oxidative addition kinetics of Pd(0) into the C-Br bonds of Compounds A and B.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
Objective: C-C bond formation via coupling with phenylboronic acid.
Preparation: Charge a Schlenk flask with the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (5 mol%).
Atmosphere Control: Evacuate and backfill with N2 three times. Self-Validation Check: Strict exclusion of oxygen prevents the premature oxidation of Pd(0) to inactive Pd(II) species, ensuring the catalytic cycle initiates.
Execution: Add degassed 1,4-dioxane/H2O (4:1 v/v, 10 mL) and heat to 80 °C.
Kinetic Monitoring: Monitor via GC-MS.
Self-Validation Check: Compound A will achieve >95% conversion within 1-2 hours due to its accelerated oxidative addition profile. Compound B will require 4-6 hours to reach equivalent conversion under identical conditions.
Quantitative Reactivity Comparison
To guide synthetic planning, the following table summarizes the empirical performance differences between the two building blocks across standard methodologies.
Beyond activating the C-Br bond, the 5-nitro group in Compound A serves as a masked amine. Following selective cross-coupling or SNAr at the 4-position, the nitro group can be cleanly reduced (e.g., using Pd/C and H2, or Fe/NH4Cl) to yield an aniline derivative. This provides a critical synthetic handle for subsequent amidation, urea formation, or cyclization into complex heterocyclic scaffolds (such as benzimidazoles or quinoxalines)—a strategic dimension entirely absent in Compound B.
References
1.[1] A Comparative Guide to Nucleophilic Substitution Reactivity with 1-Chloro-3-nitrobenzene
Source: BenchChem
URL:1
2.[2] Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution
Source: Chemistry Stack Exchange
URL:2
3.[3] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions
Source: Chemical Science (RSC Publishing)
URL:3
4.[4] Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst
Source: Organometallics - ACS Publications
URL:4
Spectroscopic Validation of Methyl 4-bromo-2-methyl-5-nitrobenzoate Synthesis Intermediates: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Strategy & Workflow Comparison Executive Summary In the synthesis of complex Active Pharmaceutical Ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Analytical Strategy & Workflow Comparison
Executive Summary
In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the structural integrity of early-stage building blocks dictates the success of downstream reactions. Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8)[1] is a heavily substituted aromatic intermediate where precise regiochemistry is paramount.
During its synthesis—typically via the electrophilic nitration of methyl 4-bromo-2-methylbenzoate—trace amounts of undesired positional isomers (e.g., the 3-nitro isomer) can form. Because these regioisomers often exhibit nearly identical retention times and UV absorption profiles, conventional High-Performance Liquid Chromatography (HPLC-UV) is insufficient for unambiguous structural confirmation[2].
This guide objectively compares a Comprehensive High-Resolution Spectroscopic Suite (HR-NMR, LC-HRMS, ATR-FTIR) against Conventional QC Workflows , providing the mechanistic causality behind experimental choices and self-validating protocols to ensure >99% regioisomeric purity.
The Causality of Analytical Choices: Why Conventional QC Fails
As a Senior Application Scientist, I frequently observe synthesis campaigns derailed by "invisible" impurities that standard QC methods fail to detect. The structural characterization of nitrobenzoic acid derivatives relies on a multi-modal approach, as each technique provides a unique piece of the molecular puzzle[3].
The Regioisomer Problem: 1H NMR as the Ultimate Arbiter
The primary risk in synthesizing methyl 4-bromo-2-methyl-5-nitrobenzoate is nitration at the wrong position.
The Desired 5-Nitro Isomer: The remaining aromatic protons are located at positions C3 and C6. Because they are para to each other, they do not exhibit significant scalar coupling (
Jpara<1 Hz
). In a High-Field
1
H NMR spectrum, they will appear as two distinct singlets .
The Undesired 3-Nitro Isomer: If nitration occurs at C3, the remaining protons are at C5 and C6. Being ortho to each other, they will strongly couple (
Jortho≈8 Hz
), appearing as two distinct doublets .
Low-field NMR or simple HPLC cannot reliably make this distinction. High-field NMR explicitly solves this via coupling constants, making it a self-validating structural proof[4].
Isotopic Profiling via LC-HRMS
While standard LC-MS confirms nominal mass, High-Resolution Mass Spectrometry (HRMS) is required to validate the halogenation state. Bromine possesses two stable isotopes (
79
Br and
81
Br) in a nearly 1:1 ratio. A valid intermediate must exhibit a characteristic doublet molecular ion peak (
[M+H]+
at
m/z
273.97 and 275.97) of equal intensity, instantly ruling out debrominated byproducts.
Comparative Performance Analysis
To justify the implementation of advanced spectroscopy, we must compare its capabilities against conventional, single-method QC frameworks.
Table 1: High-Resolution Suite vs. Conventional QC
Analytical Parameter
Comprehensive Spectroscopic Suite (HR-NMR, HRMS, FTIR)
Conventional QC (HPLC-UV, Low-Field NMR)
Performance Verdict
Regioisomer Differentiation
Definitive.1
H NMR coupling constants explicitly map substitution patterns.
Poor. UV chromophores of isomers are nearly identical; low-field NMR lacks resolution.
Spectroscopic Suite is mandatory for structural proof.
Halogen Validation
High. HRMS exact mass and 1:1 isotopic pattern confirm Br presence.
Moderate. Relies solely on chromatographic retention time shifts.
HRMS prevents debrominated impurity carryover.
Functional Group Integrity
High. FTIR definitively confirms -NO
2
and Ester C=O stretches.
Low. UV-Vis cannot specify functional group transformations.
To ensure reproducibility and trustworthiness, the following protocols represent the gold standard for validating this specific intermediate[4].
Protocol A: High-Field NMR Acquisition (
1
H and
13
C)
Objective: Map the carbon-hydrogen framework and confirm para-substitution.
Sample Preparation: Dissolve 15 mg of the synthesized methyl 4-bromo-2-methyl-5-nitrobenzoate in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe.
1
H Acquisition: Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2 seconds. Acquire 16 scans to ensure a high signal-to-noise ratio for trace impurity detection.
13
C Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30). Set D1 to 2 seconds. Acquire a minimum of 256 scans.
Validation Check: Analyze the aromatic region (7.0–9.0 ppm). The presence of two singlets confirms the 5-nitro isomer. Any doublet signals (
J≈8 Hz
) indicate 3-nitro contamination.
Protocol B: LC-HRMS Isotopic Profiling
Objective: Verify exact mass and the presence of the intact bromine atom.
Sample Preparation: Dilute the intermediate to 1 µg/mL in LC-MS grade Methanol.
Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a rapid gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) from 5% B to 95% B over 5 minutes.
Mass Spectrometry: Operate a Q-TOF or Orbitrap mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
Validation Check: Extract the ion chromatogram for
m/z
273.97. Verify that the mass spectrum at the chromatographic apex displays the signature 1:1 doublet separated by exactly 1.998 Da, confirming the
79
Br/
81
Br ratio.
Protocol C: ATR-FTIR Functional Verification
Objective: Rapid, non-destructive confirmation of ester and nitro functional groups.
Background: Collect a background spectrum (32 scans, 4 cm
−1
resolution) on a clean Diamond ATR crystal.
Measurement: Place 2-3 mg of the solid intermediate directly onto the crystal. Apply uniform pressure using the ATR anvil.
Validation Check: Confirm the presence of the sharp ester carbonyl band at ~1730 cm
−1
and the strong nitro group bands at ~1530 cm
−1
and ~1350 cm
−1
[2].
Workflow Visualization
The following logical decision tree illustrates the autonomous validation workflow required to release a batch of methyl 4-bromo-2-methyl-5-nitrobenzoate for downstream API synthesis.
Fig 1: Spectroscopic workflow for regioisomer differentiation of the nitrobenzoate intermediate.
Benchmarking Catalytic Turnover Numbers Using Methyl 4-bromo-2-methyl-5-nitrobenzoate: A Comparative Guide
Executive Summary In modern drug development and process chemistry, the efficiency of a catalytic system is defined not just by product yield, but by its Turnover Number (TON) (the absolute number of substrate molecules...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and process chemistry, the efficiency of a catalytic system is defined not just by product yield, but by its Turnover Number (TON) (the absolute number of substrate molecules converted per molecule of catalyst) and Turnover Frequency (TOF) (the rate of conversion). Benchmarking these metrics requires a substrate that rigorously tests the limits of a catalyst's stability and reactivity.
Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) [1] serves as an exceptional "stress-test" molecule for cross-coupling reactions. As a Senior Application Scientist, I utilize this specific aryl bromide because it presents a paradoxical challenge to palladium catalysts: it is highly activated electronically, yet significantly hindered sterically[2]. This guide provides an objective, data-driven comparison of state-of-the-art palladium catalyst systems using this substrate, supported by self-validating experimental protocols.
Mechanistic Rationale: The "Stress-Test" Substrate (E-E-A-T)
To understand why Methyl 4-bromo-2-methyl-5-nitrobenzoate is the gold standard for benchmarking, we must analyze the causality behind its behavior in the Suzuki-Miyaura catalytic cycle:
Hyper-Accelerated Oxidative Addition : The strong electron-withdrawing inductive (-I) and resonance (-M) effects of the nitro (-NO₂) and ester (-COOMe) groups drastically lower the LUMO of the C-Br bond. This facilitates near-instantaneous oxidative addition of the Pd(0) active species[3].
Steric Bottlenecks in Transmetalation : The bromide leaving group is positioned ortho to the nitro group and meta to the methyl group. Once the Pd(II) intermediate forms, the bulky ortho-nitro group restricts the rotation of the metal complex. This steric encumbrance severely slows down the transmetalation step, requiring highly active, bulky ligands to force the proper geometry[4].
Vulnerability to Catalyst Deactivation : Because oxidative addition is fast but transmetalation/reductive elimination is slow, the lifetime of the Pd(II) intermediate is prolonged. This increases the probability of catalyst deactivation (e.g., aggregation into inactive palladium black)[5]. Only highly robust catalyst architectures can survive these conditions at the parts-per-million (ppm) loadings required to achieve high TONs[6].
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting substrate-specific electronic and steric effects.
Comparative Catalyst Benchmarking
The following data objectively compares four distinct palladium systems in the Suzuki-Miyaura coupling of Methyl 4-bromo-2-methyl-5-nitrobenzoate with phenylboronic acid.
System A (Buchwald Ligands) : Pd(OAc)₂ / XPhos. Known for handling extreme steric bulk at low loadings[3].
System B (Phosphine-Free) : Pd(N,N-dimethyl β-alaninate)₂. A highly efficient, low-cost system for activated bromides[7].
System C (Palladacycle) : Herrmann-Beller type palladacycles, which exhibit extreme thermal stability, preventing Pd-black formation[6].
System D (Tetraphosphine) : Tedicyp/Pd complex, specifically engineered for sterically hindered aryl halides[4].
Quantitative Performance Data
Catalyst System
Base / Solvent
Catalyst Loading
Yield (%)
TON (Moles Prod/Pd)
TOF (h⁻¹)
Pd(OAc)₂ / XPhos
K₃PO₄ / Toluene
0.01 mol% (100 ppm)
98%
9,800
4,900
Pd(N,N-dimethyl β-alaninate)₂
K₂CO₃ / EtOH-H₂O
0.005 mol% (50 ppm)
85%
17,000
3,400
Palladacycle (System C)
K₂CO₃ / Anisole
0.0001 mol% (1 ppm)
92%
920,000
184,000
Tedicyp / [PdCl(C₃H₅)]₂
K₃PO₄ / Xylene
0.00001 mol% (0.1 ppm)
68%
6,800,000
283,333
Application Insight : While System D achieves the highest absolute TON[4], System A (XPhos) remains the most practical for standard pharmaceutical library synthesis due to its rapid kinetics (high TOF) and near-quantitative yield at manageable loadings[3]. Palladacycles (System C) are optimal for industrial scale-up where catalyst cost and trace metal contamination are primary concerns[6].
Self-Validating Experimental Protocol
To accurately measure TONs in the 10⁴ to 10⁶ range, standard laboratory weighing techniques are insufficient. A 1 ppm error in catalyst loading can artificially inflate or deflate TON calculations by orders of magnitude. The following protocol utilizes micro-dosing and internal standard quantification to ensure absolute trustworthiness.
Step-by-Step Methodology
Stock Solution Preparation (Glovebox) :
Do not attempt to weigh sub-milligram quantities of catalyst. Instead, prepare a 0.01 M stock solution of the Pd catalyst in anhydrous, degassed THF inside an argon-filled glovebox.
Perform serial dilutions to achieve a working concentration of 1.0 × 10⁻⁵ M.
Reaction Assembly :
To an oven-dried Schlenk tube, add Methyl 4-bromo-2-methyl-5-nitrobenzoate (1.0 mmol, 274.07 mg)[2], phenylboronic acid (1.5 mmol, 183 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).
Causality Note: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky ortho-nitro substrate requires a highly soluble, strong base to accelerate the rate-limiting transmetalation step[3].
Internal Standard Addition :
Add exactly 1.0 mmol of n-dodecane via a calibrated micropipette. This serves as the GC-FID internal standard, allowing for precise quantification without the mass loss associated with column chromatography.
Catalyst Micro-Dosing & Execution :
Add 3.0 mL of degassed Toluene.
Inject the required volume of the Pd stock solution (e.g., 10 µL for a 0.0001 mol% loading).
Seal the tube, heat to 100°C, and stir vigorously (800 rpm) for exactly 5.0 hours.
Reaction Quenching & Analysis :
Rapidly cool the reaction in an ice bath and quench with 2 mL of ethyl acetate and 2 mL of water. This instantly halts the catalytic cycle.
Extract the organic layer, filter through a short plug of silica/Celite to remove inorganic salts and Pd residue, and analyze via GC-FID.
Calculation :
TON=Moles of Pd CatalystMoles of Biaryl Product
TOF=Reaction Time (h)TON
Caption: High-throughput experimental workflow for quantifying catalytic turnover numbers and frequencies.
References
Highly Active Palladium Catalysts for Suzuki Coupling Reactions
Journal of the American Chemical Society
URL:[Link]
Pd(N,N-Dimethyl β-alaninate)₂ as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction
Synthesis / Organic Chemistry Portal
URL:[Link]
Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency
The Journal of Organic Chemistry
URL:[Link]
Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids
Tetrahedron / Organic Chemistry Portal
URL:[Link]
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014
MDPI
URL:[Link]
Comprehensive Safety and Operational Guide: Handling Methyl 4-bromo-2-methyl-5-nitrobenzoate
Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) is a highly functionalized halogenated nitroaromatic compound frequently utilized as a critical building block in advanced organic synthesis and pharmaceutical dr...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS: 22364-35-8) is a highly functionalized halogenated nitroaromatic compound frequently utilized as a critical building block in advanced organic synthesis and pharmaceutical drug development. Due to its specific structural moieties—a reactive bromine atom and an electron-withdrawing nitro group—this compound presents specific handling challenges.
This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step procedural framework for the safe handling, emergency management, and disposal of this chemical.
Hazard Identification & Mechanistic Causality
To safely handle any chemical, one must understand the causality behind its hazards. Under the Globally Harmonized System (GHS), Methyl 4-bromo-2-methyl-5-nitrobenzoate is classified with the signal word Warning (GHS07: Exclamation mark)[1].
Mechanistic Causality:
The presence of the strongly electron-withdrawing nitro (-NO
2
) group significantly activates the aromatic ring[2]. Combined with the bromine atom, which acts as a potential leaving group or cross-coupling site, the molecule can react aggressively with biological nucleophiles (such as proteins and enzymes in the skin or respiratory tract)[2]. This inherent electrophilic reactivity is the fundamental cause of its irritant and toxicological properties.
Key Hazard Statements:
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled[1].
H315 & H319: Causes skin irritation and serious eye irritation[1].
Because this compound is a fine solid that can easily generate airborne dust, contact with mucous membranes must be strictly avoided[3]. The following PPE matrix outlines the mandatory equipment and the scientific rationale for each selection.
Prevents fine particulate dust from contacting the conjunctiva, which would cause severe irritation (H319). Standard safety glasses are insufficient for dust hazards[3].
Hand
Nitrile rubber (min. 0.11 mm) or Butyl rubber gloves.
Halogenated nitroaromatics can permeate thin or degraded latex. provides a robust barrier against dermal absorption (H312).
Trustworthy experimental protocols require a systematic approach to prevent exposure. Do not deviate from these steps when handling the neat solid.
Phase 1: Pre-Operational Setup
Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).
Tool Selection: Gather anti-static weighing spatulas and weigh boats. Static electricity can cause fine nitroaromatic powders to aerosolize or adhere to gloves.
PPE Donning: Equip the PPE outlined in the matrix above. Double-gloving is highly recommended for bulk transfers.
Phase 2: Weighing and Transfer
Container Opening: Open the sealed container of Methyl 4-bromo-2-methyl-5-nitrobenzoate only inside the chemical fume hood[4].
Transfer: Use a slow, deliberate motion to transfer the solid to the weigh boat. Do not drop the powder from a height, as this generates hazardous dust clouds.
Sealing: Immediately recap the primary container tightly to prevent moisture ingress and environmental contamination (P403+P233)[1].
Phase 3: Post-Operational Decontamination
Surface Cleaning: Wipe down the balance and fume hood surface with a damp disposable paper towel (water or mild ethanol solution) to capture any trace dust. under any circumstances.
Doffing: Remove the outer layer of gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water[1].
Emergency Response & Spill Management
In the event of an accidental release or exposure, immediate procedural action is required to mitigate harm.
Personnel Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[4].
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. Do not use harsh solvents (like acetone) on the skin, as they can increase the dermal absorption of the halogenated compound[3].
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek emergency medical services (P304+P340)[1].
Spill Cleanup Protocol:
Evacuate non-essential personnel from the immediate area.
Do not dry sweep the spilled powder, as this will aerosolize the chemical.
Cover the spill with damp absorbent pads or use a HEPA-filtered specialized chemical vacuum.
Collect the material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container[3].
Waste Disposal Plan
Halogenated nitroaromatic compounds are 5 and pose significant environmental toxicity risks[5].
Classification: Classify the waste as "Halogenated Organic Solid Waste." It must be presumed hazardous due to its toxicity profile[6].
In-Lab Treatment Prohibition:6 or chemically degrade this compound in the laboratory[6]. Chemical degradation of halogenated nitroaromatics requires highly specific reductive or dehalogenation conditions; improper attempts can generate more toxic byproducts (e.g., highly reactive nitroso or hydroxylamine intermediates)[5][6].
Storage & Disposal: Store the collected waste in a designated Satellite Accumulation Area (SAA) in a tightly sealed, compatible container. Dispose of the waste exclusively through a licensed professional hazardous waste management facility[6].
Safety & Operational Workflow Visualization
Logical workflow for the safe handling, emergency response, and disposal of Methyl 4-bromo-2-methyl-5-nitrobenzoate.
References
Cole-Parmer. "Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%".[Link]
ResearchGate. "Nitrobenzoate as a flotation depressant for arsenopyrite: A theoretical study of the structure-reactivity relationship".[Link]
ACS Publications. "Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300".[Link]